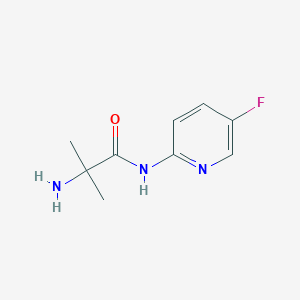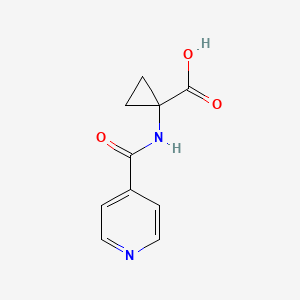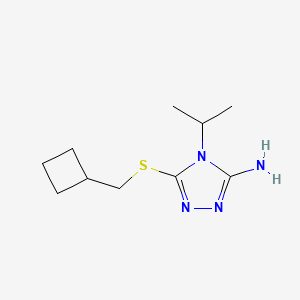
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a crucial role in the regulation of blood pressure, vascular tone, and platelet aggregation. BAY 73-6691 has been studied extensively for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.
Mécanisme D'action
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 works by selectively inhibiting sGC, which is an important enzyme that plays a crucial role in the regulation of blood pressure, vascular tone, and platelet aggregation. By inhibiting sGC, 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 increases the levels of cyclic guanosine monophosphate (cGMP), which results in vasodilation and improved vascular function.
Biochemical and Physiological Effects:
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 has been shown to improve vascular function, reduce pulmonary hypertension, and prevent platelet aggregation. It has also been shown to increase the levels of cGMP, which results in vasodilation and improved vascular function. 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 has also been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of various cardiovascular and pulmonary diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 is a selective inhibitor of sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. However, its specificity for sGC may limit its use in certain experiments where other enzymes may be involved. Additionally, the cost of 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 may be prohibitive for some researchers.
Orientations Futures
There are several potential future directions for research involving 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691. One area of interest is the potential use of 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 in the treatment of various cardiovascular and pulmonary diseases, such as pulmonary hypertension and heart failure. Another area of interest is the development of more selective inhibitors of sGC, which may have fewer off-target effects than 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691. Additionally, further studies are needed to elucidate the precise mechanisms by which 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 exerts its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 involves a multi-step process that includes the preparation of 5-fluoropyridine-2-carboxylic acid, which is then converted to the corresponding amide using 2-amino-2-methylpropan-1-ol. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Applications De Recherche Scientifique
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases. It has been shown to improve vascular function, reduce pulmonary hypertension, and prevent platelet aggregation. 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 has also been studied for its potential use in the treatment of erectile dysfunction and other related disorders.
Propriétés
IUPAC Name |
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-9(2,11)8(14)13-7-4-3-6(10)5-12-7/h3-5H,11H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGCBQXVIKSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)

![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
![1-[1-(2-Methoxyphenyl)propan-2-yl-methylamino]-3-propan-2-yloxypropan-2-ol](/img/structure/B7580916.png)
